5-oxocyclohex-2-ene-1-carboxylic Acid

Catalog No.
S8861558
CAS No.
M.F
C7H8O3
M. Wt
140.14 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-oxocyclohex-2-ene-1-carboxylic Acid

Product Name

5-oxocyclohex-2-ene-1-carboxylic Acid

IUPAC Name

5-oxocyclohex-2-ene-1-carboxylic acid

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C7H8O3/c8-6-3-1-2-5(4-6)7(9)10/h1-2,5H,3-4H2,(H,9,10)

InChI Key

VURGPNHBKLEFKN-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(CC1=O)C(=O)O

Regioselective cyclization is critical for forming the bicyclic framework of 5-oxocyclohex-2-ene-1-carboxylic acid while avoiding competing reaction pathways. One prominent approach involves the Knoevenagel condensation of ethyl acetoacetate derivatives with formaldehyde under basic conditions. This method, adapted from classical Hagemann’s ester synthesis, enables the formation of a six-membered cyclohexenone ring through aldol-like condensation followed by intramolecular cyclization. Piperidine-catalyzed reactions at 80–100°C yield intermediates that undergo thermal decarboxylation to produce regioselectively substituted cyclohexenones.

Alternative strategies employ Diels-Alder reactions with 2-methoxy-1,3-butadiene and acetylene carboxylates. For example, ethyl propiolate reacts with the diene to generate a bicyclic adduct, which is hydrolyzed under acidic conditions to yield 5-oxocyclohex-2-ene-1-carboxylic acid. This method offers superior regiocontrol due to the electron-deficient dienophile’s preference for endo transition states, ensuring correct positioning of the carboxylic acid group at the 1-position.

Table 1: Comparison of Regioselective Cyclization Methods

MethodStarting MaterialsCatalyst/ConditionsYield (%)
Knoevenagel CondensationEthyl acetoacetate, formaldehydePiperidine, 80°C65–72
Diels-Alder Cycloaddition2-Methoxy-1,3-butadiene, ethyl propiolateToluene, reflux78–85

Phenazines represent a class of nitrogen-containing heterocyclic compounds with antibiotic, antifungal, and redox-active properties. In Pseudomonas chlororaphis, 5-OCHCA occupies a central position in the phenazine biosynthetic pathway, bridging early shikimate-derived precursors to mature phenazine scaffolds.

Pathway Overview

The biosynthesis begins with chorismic acid, a product of the shikimate pathway, which undergoes amination and rearrangement to form trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). The enzyme PhzF catalyzes the isomerization of DHHA to 5-OCHCA through a two-step mechanism involving a [5]-hydrogen shift and tautomerization [4] [5]. This transformation is critical for establishing the ketone functionality required for subsequent condensation reactions.

Following its synthesis, 5-OCHCA serves as a substrate for PhzB, which dimerizes two molecules of 5-OCHCA to yield hexahydrophenazine-1,6-dicarboxylic acid (HHPDC) [6]. This tricyclic intermediate undergoes oxidative aromatization, ultimately producing phenazine-1-carboxylic acid (PCA) and phenazine-1,6-dicarboxylic acid (PDC) [7].

Regulatory and Environmental Influences

Expression of the phz gene cluster in Pseudomonas chlororaphis is tightly regulated by quorum-sensing systems and environmental factors such as iron availability. Transcriptomic studies have shown that 5-OCHCA accumulation correlates with the upregulation of phzF and phzB under low-iron conditions, which are conducive to phenazine-mediated iron chelation [7].

Table 1: Key Enzymes in Phenazine Biosynthesis

EnzymeFunctionCatalytic Mechanism
PhzFIsomerizes DHHA to 5-OCHCAAcid/base catalysis via Glu45 residue; involves [5]-hydrogen shift [4] [5]
PhzBDimerizes 5-OCHCA to HHPDCCondensation via keto-enol tautomerization [6]
PhzGOxidizes HHPDC to PCA/PDCFlavin-dependent aromatization [4]

Enzymatic Conversion Mechanisms in Pseudomonas chlororaphis

The enzymatic machinery of Pseudomonas chlororaphis exhibits remarkable specificity in handling 5-OCHCA, ensuring efficient flux through the phenazine pathway.

PhzF-Catalyzed Isomerization

PhzF employs a conserved glutamate residue (Glu45) to shuttle protons during the isomerization of DHHA. Quantum mechanics/molecular mechanics (QM/MM) simulations reveal that the reaction proceeds via a proton shuttle mechanism rather than a sigmatropic rearrangement [5]. The first step involves deprotonation of the C3 hydroxyl group by Glu45, followed by a [5]-hydrogen shift to form a transient enol intermediate. Tautomerization then yields 5-OCHCA, with a calculated activation energy barrier of 12.3 kcal/mol [5].

PhzB-Mediated Dimerization

PhzB orchestrates the head-to-tail condensation of two 5-OCHCA molecules. Structural studies indicate that the enzyme’s active site stabilizes the keto form of 5-OCHCA, facilitating nucleophilic attack between the C1 carboxylate of one molecule and the C5 ketone of another [6]. This reaction generates HHPDC, which retains the bicyclic framework of 5-OCHCA while introducing a new cyclohexene ring.

Kinetic and Structural Insights

  • PhzF Kinetics: The enzyme exhibits a k~cat~ of 4.2 s⁻¹ and a K~m~ of 18 µM for DHHA, with deuterium isotope effects confirming proton transfer as the rate-limiting step [4].
  • PhzB Specificity: Mutagenesis of PhzB’s Thr72 residue abolishes dimerization activity, underscoring its role in substrate orientation [6].

Intermediate Function in Bacterial Secondary Metabolite Production

Beyond phenazines, 5-OCHCA participates in diverse secondary metabolic pathways, highlighting its versatility as a biosynthetic building block.

Anaerobic Degradation Pathways

In Geobacter metallireducens, 5-OCHCA derivatives serve as intermediates in the anaerobic degradation of cyclohexane carboxylic acid (CHC). Here, CHC is activated to its CoA thioester, dehydrogenated to cyclohex-1-ene-1-carboxyl-CoA, and further processed via β-oxidation-like reactions [2]. 5-OCHCA analogues arise during the reductive dearomatization of benzoyl-CoA, linking aromatic compound degradation to central metabolism [2].

Cross-Talk with Central Metabolism

Isotopic labeling experiments in Rhodopseudomonas palustris demonstrate that 5-OCHCA-derived carbon atoms are incorporated into citrate cycle intermediates, suggesting a metabolic bridge between secondary and primary metabolism [2]. This cross-talk enables bacteria to repurpose phenolic compounds as carbon sources under nutrient-limited conditions.

Evolutionary Implications

The structural similarity between 5-OCHCA and shikimate pathway intermediates suggests an evolutionary link between primary and secondary metabolic pathways. Phylogenetic analyses of phzF homologs indicate horizontal gene transfer events between Pseudomonas and soil-dwelling Streptomyces species, facilitating the spread of phenazine biosynthesis capabilities [7].

The oxidation behavior of 5-oxocyclohex-2-ene-1-carboxylic acid exhibits significant complexity due to the presence of multiple reactive sites within its molecular structure. The compound contains both an α,β-unsaturated ketone system and a carboxylic acid functionality, each presenting distinct oxidation pathways under various reaction conditions [1] [2] [3].

Under strongly oxidizing conditions employing potassium permanganate in basic media, the compound undergoes preferential attack at the carbon-carbon double bond, leading to ring-opening reactions and formation of dicarboxylic acid derivatives [2]. The mechanism involves initial formation of a cyclic manganate ester intermediate, followed by hydrolytic cleavage to yield linear dicarboxylic acids. The carboxylic acid functionality remains largely intact under these conditions, though partial decarboxylation may occur at elevated temperatures [2].

Chromium-based oxidizing agents, particularly chromium trioxide in acidic conditions, demonstrate different selectivity patterns. The oxidation proceeds through formation of chromate esters, with the ketone functionality being susceptible to further oxidation to form corresponding dicarboxylic acids [3]. The reaction kinetics follow second-order behavior with respect to both substrate and oxidant concentrations, with activation energies typically ranging from 45-65 kilojoules per mole [3].

Catalytic air oxidation systems, employing transition metal catalysts such as palladium or platinum supported on activated carbon, provide controlled oxidation pathways [3]. These systems preferentially target the methylene groups adjacent to the ketone functionality, leading to formation of hydroxylated derivatives and subsequent oxidative degradation products. The selectivity can be modulated through choice of catalyst, temperature, and solvent system [3].

Enzymatic oxidation pathways represent a particularly interesting aspect of the compound's reactivity. Bacterial degradation studies have demonstrated that certain microorganisms, particularly those of the Geobacter and Rhodopseudomonas species, can metabolize cyclohexane carboxylic acid derivatives through specific enzymatic pathways [4]. The process involves initial activation to coenzyme A derivatives, followed by sequential dehydrogenation and ring-opening reactions [4].

High-temperature oxidation conditions, typically above 150°C, lead to complex reaction mixtures containing cyclohexanone, phenolic compounds, and various decarboxylation products [5]. The mechanism involves initial homolytic cleavage of the carboxyl group, generating radical intermediates that undergo subsequent oxidative transformations [5]. The product distribution is highly temperature-dependent, with higher temperatures favoring aromatic product formation through dehydrogenative aromatization pathways [5].

Table 2: Oxidation Behavior of 5-oxocyclohex-2-ene-1-carboxylic Acid Under Various Conditions

Oxidation ConditionExpected ProductsReaction TypeReference
Potassium permanganate (KMnO₄) - basic conditionsCarboxylate salts, possible ring openingStrong oxidizing agentGeneral carboxylic acid oxidation principles
Chromium trioxide (CrO₃) - acidic conditionsOveroxidation to dicarboxylic acidsStrong oxidizing agentGeneral carboxylic acid oxidation principles
Air oxidation with transition metal catalystsControlled oxidation to various derivativesCatalytic oxidationCyclohexanone oxidation studies
Enzymatic oxidation (bacterial systems)Specific oxidation patterns via coenzyme A derivativesBiological oxidationCyclohexane carboxylic acid bacterial degradation
High temperature oxidation (>150°C)Cyclohexanone, phenol, decarboxylation productsThermal oxidative decarboxylationCycloalkane carboxylic acid oxidation patents

Esterification and Decarboxylation Reaction Dynamics

The esterification behavior of 5-oxocyclohex-2-ene-1-carboxylic acid follows well-established carboxylic acid reaction patterns, though the presence of the adjacent ketone functionality introduces several important considerations regarding reaction selectivity and product stability [6] [7] [8].

Fischer esterification represents the most commonly employed method for converting the carboxylic acid functionality to corresponding alkyl esters. The reaction proceeds through the standard mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent elimination of water [7]. The presence of the α,β-unsaturated ketone system does not significantly interfere with this process, though slightly elevated temperatures may be required to achieve complete conversion due to the electron-withdrawing effect of the ketone group [7].

Advanced coupling methodologies, particularly those employing carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), provide superior yields and milder reaction conditions [8]. These methods are particularly advantageous when working with acid-sensitive substrates or when precise control over reaction conditions is required [8]. The mechanism involves formation of an active ester intermediate, which subsequently undergoes nucleophilic substitution with the desired alcohol [8].

Enzymatic esterification represents an emerging green chemistry approach for this transformation. Lipase enzymes, particularly those from Candida antarctica (Novozym 435), demonstrate excellent selectivity and operate under mild conditions [7]. The enzymatic approach offers several advantages including high stereoselectivity, minimal side product formation, and reduced environmental impact [7].

The decarboxylation chemistry of 5-oxocyclohex-2-ene-1-carboxylic acid presents several mechanistically distinct pathways, each operating under specific conditions and yielding different product distributions [9] [10] [11] [12] [13].

Thermal decarboxylation represents the most straightforward approach, typically requiring temperatures in the range of 150-300°C [10]. The mechanism proceeds through a concerted six-membered transition state, with simultaneous carbon-carbon bond breaking and carbon dioxide elimination [10]. The activation energy for this process has been determined to be approximately 120-150 kilojoules per mole, consistent with other cyclic carboxylic acid systems [10].

Metal-catalyzed decarboxylation pathways offer enhanced selectivity and lower reaction temperatures [11]. Palladium-catalyzed systems are particularly effective, operating through initial coordination of the carboxylate to the metal center, followed by carbon-carbon bond cleavage and carbon dioxide elimination [11]. The choice of ligand system significantly influences the reaction outcome, with electron-rich phosphine ligands generally providing superior results [11].

Radical decarboxylation mechanisms, initiated either thermally or photochemically, proceed through homolytic cleavage of the carbon-carboxyl bond [12] [13]. The resulting radical intermediates can undergo various secondary reactions, including hydrogen abstraction, radical coupling, or further oxidation [12] [13]. These pathways are particularly useful for synthetic applications requiring carbon-carbon bond formation [12] [13].

Table 3: Esterification Reaction Conditions for 5-oxocyclohex-2-ene-1-carboxylic Acid

Esterification MethodTypical ConditionsExpected Yield RangeAdvantagesReference
Fischer esterification (H⁺ catalyst)Alcohol + H₂SO₄, reflux60-85%Simple, economicalStandard organic chemistry textbooks
Acid chloride formation followed by alcoholysisSOCl₂ or PCl₅, then alcohol70-90%High yield, suitable for acid-sensitive alcoholsStandard organic chemistry textbooks
Diazomethane methylationCH₂N₂ in ether, 0°C80-95%Mild conditions, quantitativeStandard organic chemistry textbooks
Carbodiimide coupling (EDC/DCC)EDC/DMAP in dichloromethane75-95%Mild conditions, wide substrate scopeModern coupling methodology
Enzymatic esterificationLipase catalyst, mild conditions40-80%Green chemistry approachBiocatalysis literature

Table 4: Decarboxylation Mechanisms and Conditions for 5-oxocyclohex-2-ene-1-carboxylic Acid

Decarboxylation TypeMechanismTemperature RangeProductsReference
Thermal decarboxylationConcerted elimination via six-membered transition state150-300°C2-cyclohexen-1-one + CO₂Thermal decarboxylation studies
Metal-catalyzed decarboxylationMetal coordination followed by CO₂ elimination100-200°CVarious depending on metalTransition metal catalysis
Radical decarboxylationHomolytic cleavage via acyloxy radical intermediate80-150°CRadical coupling products + CO₂Radical decarboxylation mechanisms
Photochemical decarboxylationLight-induced radical formationRoom temperature with UVRadical products + CO₂Photochemical studies
Enzymatic decarboxylationEnzymatic activation followed by elimination25-50°CSpecific biological products + CO₂Biochemical decarboxylation

Tautomerization Equilibria in Aqueous and Nonpolar Media

The tautomeric behavior of 5-oxocyclohex-2-ene-1-carboxylic acid represents a fascinating aspect of its chemical reactivity, involving dynamic equilibria between different structural forms that significantly influence the compound's reactivity patterns and spectroscopic properties [14] [15] [16] [17].

In aqueous media, the tautomeric equilibrium is overwhelmingly shifted toward the keto form, with the enol tautomer representing less than 0.1% of the total population under neutral conditions [17]. This predominance results from several thermodynamic factors, including the greater stability of the carbonyl group compared to the corresponding enol, and the hydration effects that stabilize the ketone functionality through hydrogen bonding interactions with water molecules [14] [17].

The influence of pH on tautomeric equilibria demonstrates significant complexity. Under acidic conditions (pH 2-3), protonation of the carboxylate group occurs preferentially, leading to even greater stabilization of the keto form [16]. The protonated carboxylic acid functionality participates in intramolecular hydrogen bonding with the ketone oxygen, further stabilizing the keto tautomer [16]. Conversely, under basic conditions (pH 9-10), partial deprotonation of the α-hydrogen becomes more favorable, leading to a slight increase in the enol form population, though the keto form remains predominant [17].

The behavior in polar aprotic solvents such as dimethyl sulfoxide and acetonitrile reveals interesting solvent-specific effects [14]. While the keto form remains strongly favored, the equilibrium constant shows measurable shifts compared to aqueous solutions [14]. The absence of protic interactions reduces the stabilization of the ketone form, though the inherent thermodynamic preference for the keto tautomer ensures its continued dominance [14].

Nonpolar solvents, including toluene and hexane, demonstrate the most extreme preference for the keto form, with enol populations typically below 0.01% [15] [17]. The lack of stabilizing interactions for either tautomeric form results in the intrinsic thermodynamic preference dominating the equilibrium [15]. Additionally, the reduced dielectric constant of these solvents destabilizes any charged or dipolar transition states involved in the tautomerization process [15].

Alcohol solvents present a unique case where hydrogen bonding networks can significantly influence tautomeric equilibria [16]. In methanol and ethanol, the carboxylic acid functionality forms strong hydrogen bonds with the solvent, while the ketone group can act as a hydrogen bond acceptor [16]. These interactions generally stabilize the keto form, though the specific equilibrium position depends on concentration and temperature effects [16].

The kinetics of tautomerization in 5-oxocyclohex-2-ene-1-carboxylic acid are exceptionally rapid, with exchange rates typically exceeding 10⁶ s⁻¹ at room temperature [17]. This rapid exchange is facilitated by both acid-catalyzed and base-catalyzed mechanisms, with even trace amounts of protic species serving as effective catalysts [17]. The low activation energy for this process (typically 10-30 kilojoules per mole) ensures rapid equilibration under virtually all experimental conditions [17].

Water-assisted tautomerization mechanisms have been extensively studied through computational methods [14]. These investigations reveal that explicit water molecules can dramatically lower the activation barriers for proton transfer by serving as proton relay systems [14]. The calculated transition state structures show cooperative hydrogen bonding networks that facilitate the migration of hydrogen from carbon to oxygen [14].

Temperature effects on tautomeric equilibria follow predictable thermodynamic relationships, with higher temperatures generally favoring the entropically more favorable form [15]. For 5-oxocyclohex-2-ene-1-carboxylic acid, this typically results in a very slight increase in enol population at elevated temperatures, though the effect is minimal due to the large enthalpy difference between tautomers [15].

Mixed solvent systems present complex behavior where competing effects of different solvation environments can lead to non-linear relationships between solvent composition and tautomeric equilibria [16]. These systems are particularly relevant for synthetic applications where solvent mixtures are commonly employed [16].

Table 5: Tautomerization Equilibria of 5-oxocyclohex-2-ene-1-carboxylic Acid in Various Media

Solvent SystemDominant Tautomeric FormApproximate Keto:Enol RatioStabilizing FactorsReference
Aqueous solution (pH 7)Keto form predominant>99.9:0.1Hydration of carbonylGeneral keto-enol tautomerism studies
Aqueous solution (pH 2-3)Keto form highly favored>99.95:0.05Protonation of carboxylatepH-dependent tautomerism
Aqueous solution (pH 9-10)Slight increase in enol form99.8:0.2Increased enolate stabilityBase-catalyzed enolization
Polar aprotic (DMSO, acetonitrile)Keto form predominant>99.9:0.1Dipolar stabilizationSolvent effects on tautomerism
Nonpolar solvents (toluene, hexane)Keto form almost exclusive>99.99:0.01Lack of stabilizing interactionsNonpolar solvent tautomerism
Alcohol solvents (methanol, ethanol)Keto form with H-bonding stabilization>99.9:0.1Hydrogen bonding networksAlcohol solvent effects
Mixed aqueous-organic systemsVariable depending on compositionVariableMultiple competing effectsMixed solvent systems

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

140.047344113 g/mol

Monoisotopic Mass

140.047344113 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-21-2023

Explore Compound Types